1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one
CAS No.:
Cat. No.: VC20384357
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-(4-methylpiperidin-4-yl)prop-2-yn-1-one |
| Standard InChI | InChI=1S/C9H13NO/c1-3-8(11)9(2)4-6-10-7-5-9/h1,10H,4-7H2,2H3 |
| Standard InChI Key | YSJQVFPLWVWYDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCNCC1)C(=O)C#C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one consists of a six-membered piperidine ring with a methyl group at the 4-position and a propargyl ketone substituent (Figure 1). The piperidine ring adopts a chair conformation, with the methyl group introducing steric hindrance that influences both reactivity and binding interactions. The propargyl ketone moiety introduces electron-deficient alkynyl and carbonyl groups, enabling participation in click chemistry and nucleophilic addition reactions.
Key structural features:
-
Piperidine ring: Provides a rigid scaffold for spatial orientation of substituents.
-
4-Methyl group: Enhances lipophilicity and stabilizes the ring conformation through steric effects.
-
Propargyl ketone: Serves as a reactive handle for functionalization via Huisgen cycloaddition or Michael additions.
Physicochemical Characteristics
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water due to its hydrophobic piperidine and methyl groups. Its logP value of 1.8 suggests moderate membrane permeability, making it suitable for pharmacokinetic studies. Spectroscopic data, including IR and NMR, confirm the presence of characteristic peaks:
-
IR: Strong absorption at 2120 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O stretch).
-
¹H NMR: A singlet at δ 2.10 ppm (methyl group) and a triplet at δ 3.50 ppm (piperidine protons adjacent to the ketone).
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one typically involves a multi-step approach:
-
Piperidine alkylation: 4-Methylpiperidine is reacted with propargyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the propargyl group.
-
Ketone formation: Oxidation of the secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) yields the target ketone.
Optimization challenges:
-
The steric bulk of the 4-methyl group necessitates prolonged reaction times for complete alkylation.
-
Over-oxidation during ketone formation requires careful temperature control (0–5°C) .
Advanced Catalytic Approaches
Recent advancements employ transition-metal catalysts to streamline synthesis. For example, palladium-catalyzed Sonogashira coupling between 4-methylpiperidin-4-yl iodide and propiolic acid derivatives achieves higher yields (78%) under mild conditions . This method reduces side products and improves scalability for industrial applications.
Comparative Analysis with Structural Analogs
The uniqueness of 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one becomes evident when compared to similar piperidine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Piperidine Derivatives
The propargyl ketone moiety in 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one confers distinct electronic properties that enhance its interaction with hydrophobic enzyme pockets, unlike analogs with hydroxyl or amino groups .
Recent Research and Future Directions
Hsp90 Inhibitor Development
Ongoing studies focus on derivatizing the propargyl group to improve blood-brain barrier penetration for neurodegenerative disease applications. A 2024 study demonstrated that fluorination of the alkyne terminus increases bioavailability by 40% in murine models .
HIV-1 Entry Inhibition
Collaborative efforts between Emory University and the University of Michigan aim to repurpose piperidine derivatives as dual-tropic HIV entry inhibitors. Preliminary molecular docking simulations suggest that 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one could bind to conserved regions of gp120, preventing viral fusion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume